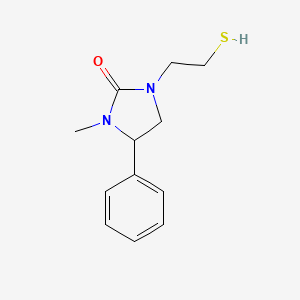
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is a heterocyclic compound with a molecular formula of C11H14N2OS. It belongs to the class of imidazolidinones, which are five-membered ring structures containing nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). This reaction is typically carried out in solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like metal complexes or organocatalysts can be employed to enhance the reaction efficiency and yield. These methods are designed to be more sustainable and environmentally friendly, aligning with modern green chemistry principles .
化学反应分析
Types of Reactions
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学研究应用
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including antimicrobial and antiviral activities.
作用机制
The mechanism of action of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfur-containing moiety allows it to form covalent bonds with target proteins, leading to changes in their activity and function .
相似化合物的比较
Similar Compounds
Imidazolidine-2-thione: This compound contains a sulfur atom in place of the oxygen atom in the imidazolidinone ring and exhibits similar chemical properties.
Imidazole-2-thione: Another sulfur-containing heterocycle with a five-membered ring structure.
4-Imidazolidinone: A related compound with a different substitution pattern on the imidazolidinone ring.
Uniqueness
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is unique due to its specific substitution pattern and the presence of both sulfur and phenyl groups.
属性
CAS 编号 |
64892-29-1 |
|---|---|
分子式 |
C12H16N2OS |
分子量 |
236.34 g/mol |
IUPAC 名称 |
3-methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C12H16N2OS/c1-13-11(10-5-3-2-4-6-10)9-14(7-8-16)12(13)15/h2-6,11,16H,7-9H2,1H3 |
InChI 键 |
GKXMKBITVCRFEV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CN(C1=O)CCS)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


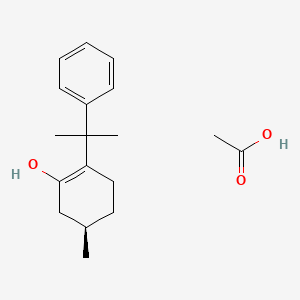
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
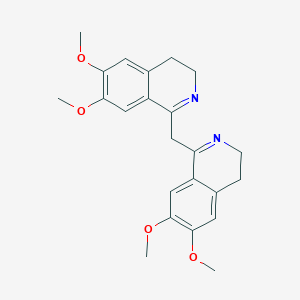
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
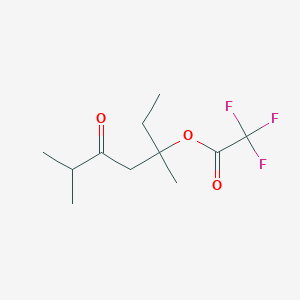
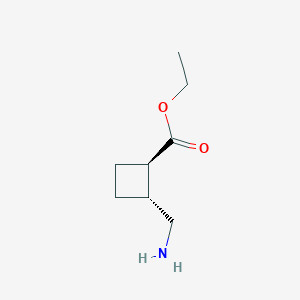
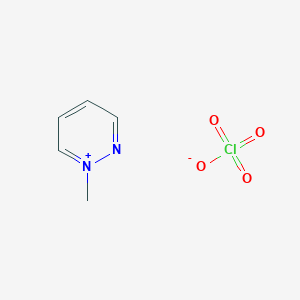
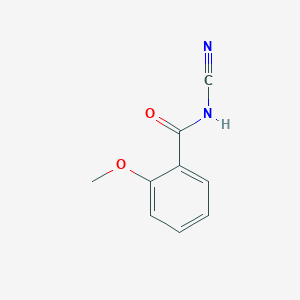

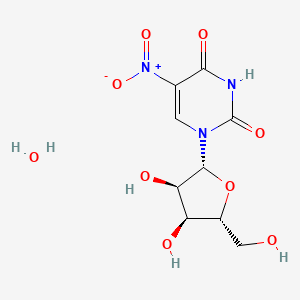
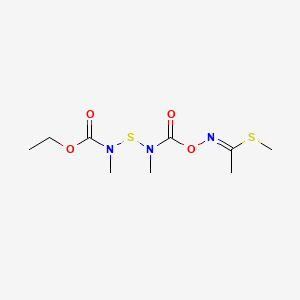
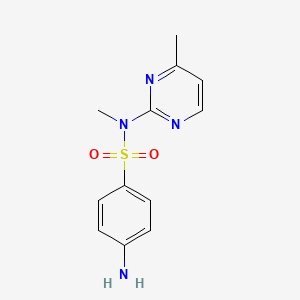
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

